

The chemical structure and synthesis of 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dinitrophenol**

Cat. No.: **B041442**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Synthesis of **2,4-Dinitrophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenol (DNP) is an organic compound of significant historical and scientific interest, primarily known for its potent ability to uncouple oxidative phosphorylation. This guide provides a comprehensive technical overview of the chemical structure of DNP, detailing how its constituent functional groups dictate its physical and chemical properties, including its notable acidity. Furthermore, this document elaborates on the principal synthetic pathways for its preparation, focusing on the direct nitration of phenol and the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene. The underlying mechanisms, experimental considerations, and detailed protocols for each method are presented to offer field-proven insights for laboratory and development applications. Safety, handling, and the compound's hazardous nature are also addressed, reflecting its classification as a toxic and potentially explosive substance.

Introduction

2,4-Dinitrophenol, with the chemical formula $\text{HO-C}_6\text{H}_3(\text{NO}_2)_2$, is a yellow, crystalline solid.^[1] Historically, it has been utilized in the manufacturing of dyes, wood preservatives, explosives, and pesticides.^{[1][2]} Its most notable biological property is its function as a protonophore, which allows it to transport protons across the inner mitochondrial membrane, thereby uncoupling the process of oxidative phosphorylation from ATP synthesis.^[1] This dissipation of

the proton gradient leads to a rapid consumption of energy and the release of heat. While this mechanism led to its brief and ill-fated use as a weight-loss drug in the 1930s, severe toxicity and a narrow therapeutic window resulted in its ban for human consumption.[1]

Despite its dangers, DNP remains a valuable tool in biochemical research for studying cellular metabolism and mitochondrial function. A thorough understanding of its chemical structure and synthesis is paramount for professionals who handle or investigate this compound. This guide aims to provide that foundational knowledge, grounded in established chemical principles and practices.

Chemical Structure and Physicochemical Properties

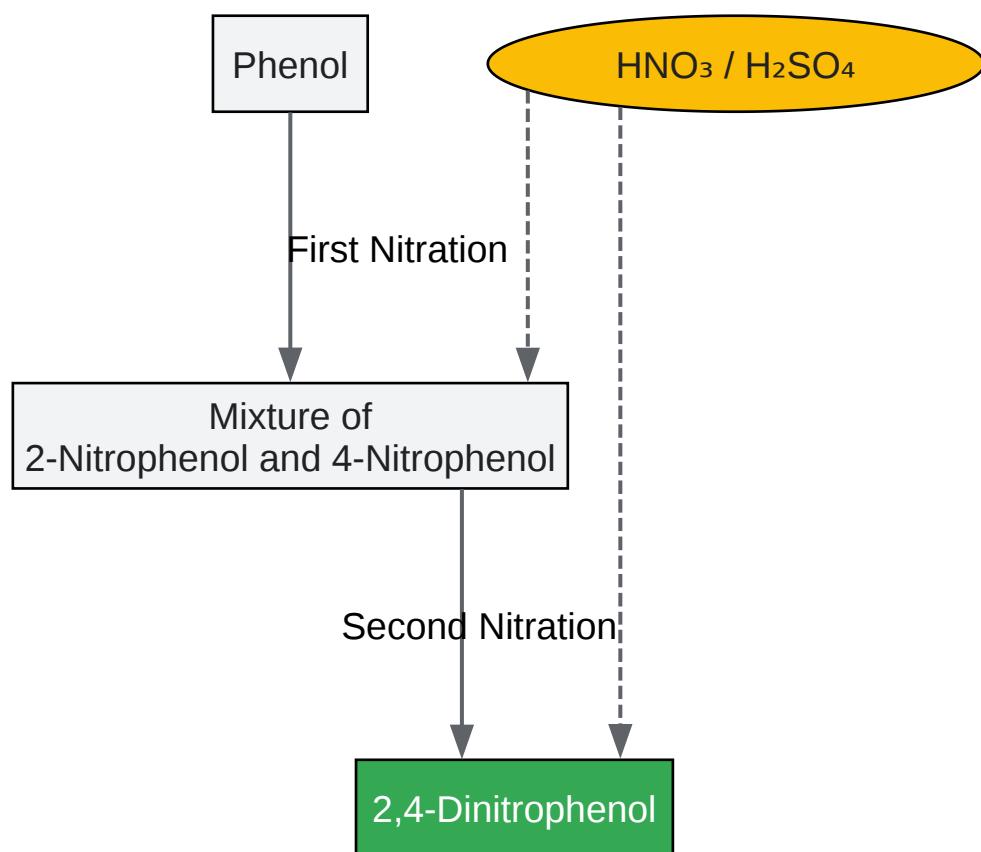
The structure of **2,4-Dinitrophenol** consists of a benzene ring substituted with a hydroxyl (-OH) group and two nitro (-NO₂) groups at positions 2 and 4.[3] This specific arrangement of functional groups is critical to its reactivity and biological activity.

- **Aromatic System:** The core is a stable phenyl group.
- **Hydroxyl Group:** The phenolic -OH group is acidic. The presence of two strongly electron-withdrawing nitro groups on the ring significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. The nitro groups delocalize the negative charge of the resulting phenoxide ion, stabilizing the conjugate base and lowering the pKa to approximately 4.09.[1][3]
- **Nitro Groups:** The two nitro groups are responsible for the compound's yellow color and its explosive properties when in a dry state.[1][4] They are also essential for its ability to function as a protonophore.

These structural features give rise to its characteristic physical and chemical properties, which are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[3][5]
Molar Mass	184.11 g/mol	[3][4]
Appearance	Yellow crystalline solid with a sweet, musty odor	[1][4][6]
Melting Point	108-114 °C (226-237 °F)	[1][4][7]
Density	1.68 g/cm ³	[1]
Water Solubility	5,600 mg/L at 18 °C; solubility increases with temperature	[3][8]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, benzene, and chloroform	[3][8]
Acidity (pKa)	4.09	[1][3]

Synthesis of 2,4-Dinitrophenol


There are two primary, industrially relevant methods for the synthesis of **2,4-Dinitrophenol**. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Method 1: Direct Nitration of Phenol

This method involves the electrophilic aromatic substitution of phenol using a nitrating agent. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to nitration at the ortho and para positions.

Causality and Mechanistic Insights: The reaction proceeds by first nitrating phenol to a mixture of 2-nitrophenol and 4-nitrophenol. Due to the strong activation by the hydroxyl group, a second nitration step occurs readily. The initial nitro group is a deactivating group, but the overriding activating effect of the hydroxyl group directs the second electrophile to another vacant ortho or para position, yielding **2,4-Dinitrophenol**.^[9] Controlling the reaction conditions, particularly temperature and the concentration of nitric acid, is critical. Overly harsh conditions

can lead to the formation of the highly explosive 2,4,6-trinitrophenol (picric acid).[10] Using a water-alcohol medium can help to control the reaction rate and improve selectivity.[11]

[Click to download full resolution via product page](#)

Fig 1. Synthetic pathway for DNP via direct nitration of phenol.

Experimental Protocol: Nitration of Phenol in an Aqueous-Alcoholic Medium[11]

- Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, prepare a solution of phenol in an aqueous-alcoholic medium (e.g., ethanol/water).
- Addition of Nitrating Agent: While stirring, carefully add concentrated nitric acid to the phenol solution. The molar ratio and concentration should be carefully calculated to favor dinitration without promoting trinitration.
- Reaction Conditions: Heat the reaction mixture to its boiling point and maintain reflux for 1-2 hours.[11] The reaction progress can be monitored using thin-layer chromatography (TLC).

- Workup and Isolation: After the reaction is complete, cool the mixture. **2,4-Dinitrophenol**, being less soluble in the cold solvent mixture, will precipitate.
- Purification: Filter the crude product and wash it with cold water to remove residual acids and byproducts. The product can be further purified by recrystallization from ethanol or hot water to yield yellow crystals.[12]

Method 2: Hydrolysis of 2,4-Dinitrochlorobenzene

This route involves a nucleophilic aromatic substitution (S_NAr) reaction, where the chlorine atom of 2,4-dinitrochlorobenzene is displaced by a hydroxyl group.

Causality and Mechanistic Insights: Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of the two strong electron-withdrawing nitro groups at the ortho and para positions withdraws electron density from the benzene ring, making it susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the hydroxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The chloride ion is then eliminated to yield the final product. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at elevated temperatures. [14]

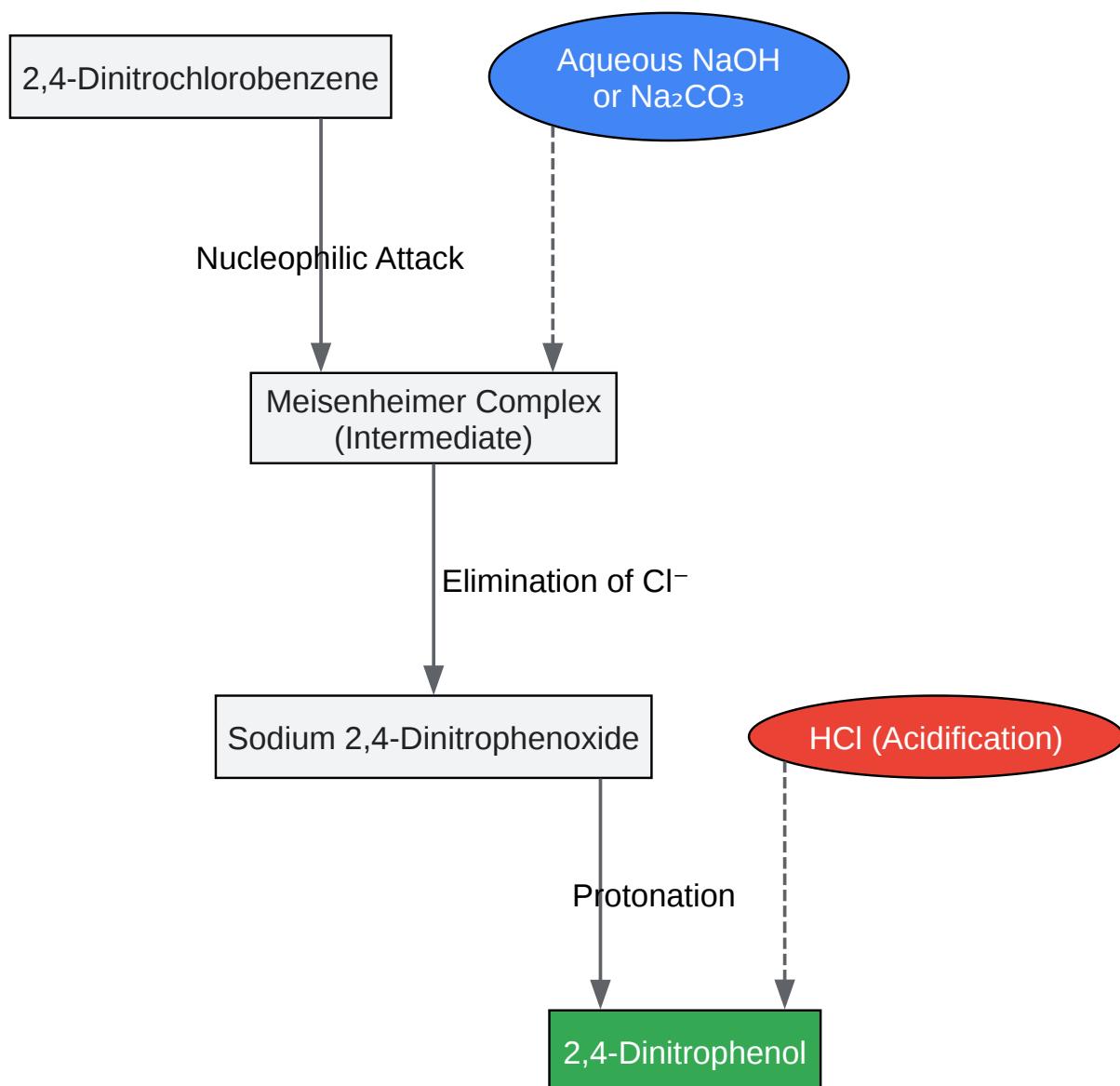

[Click to download full resolution via product page](#)

Fig 2. Synthetic pathway for DNP via hydrolysis of 2,4-dinitrochlorobenzene.

Experimental Protocol: Hydrolysis with Sodium Carbonate[14]

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve anhydrous sodium carbonate (e.g., 21 g) in distilled water (e.g., 225 mL).
- Addition of Substrate: Add 2,4-dinitrochlorobenzene (e.g., 20 g) to the solution.

- Reaction Conditions: Heat the mixture under reflux. The reaction is typically continued until the oily layer of 2,4-dinitrochlorobenzene disappears and a clear solution is obtained, which may take several hours.[14]
- Isolation of the Phenoxide Salt: Cool the reaction mixture. The sodium salt of **2,4-dinitrophenol** may precipitate upon cooling.
- Acidification: Acidify the solution with a strong acid, such as hydrochloric acid, to a pH of 1. [12] This protonates the phenoxide ion, causing the water-insoluble **2,4-Dinitrophenol** to precipitate as yellow crystals.
- Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove salts, and dry carefully. The yield is typically high, around 90%. [14]

Safety, Handling, and Toxicology

2,4-Dinitrophenol is a highly toxic and hazardous material that must be handled with extreme caution.

- Toxicity: DNP is toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[3] Short-term exposure can cause nausea, vomiting, sweating, dizziness, and fever.[6][15] Long-term or repeated exposure may lead to the formation of cataracts and damage to the cardiovascular and central nervous systems.[6][15]
- Explosive Hazard: DNP is explosive when dry or wetted with less than 15% water.[3][16] It must be protected from shock, friction, and heat.[15][17] It can form explosive salts with strong bases and ammonia.[1]
- Handling: Always handle DNP in a well-ventilated area, preferably within a chemical fume hood.[18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[17] Avoid creating dust.
- Storage: Store DNP in a cool, dry, well-ventilated area, away from heat sources and combustible materials.[6] It should be kept wetted with water (typically >15%) to reduce the explosion hazard. Containers should be tightly sealed and clearly labeled as "Acutely Toxic" and "Explosive When Dry".[6]

- Disposal: DNP waste is considered hazardous and must be disposed of according to institutional and local regulations.[6]

Conclusion

2,4-Dinitrophenol is a molecule whose simple structure belies its complex and potent biological activity. The strategic placement of two nitro groups on a phenol ring creates a compound with unique acidity and the ability to interfere with fundamental cellular energy production. Its synthesis, achievable through direct nitration of phenol or hydrolysis of 2,4-dinitrochlorobenzene, involves well-established organic chemistry principles but demands rigorous control over reaction conditions to ensure safety and product selectivity. For researchers and developers, a deep understanding of its chemical properties, synthetic routes, and significant hazards is not merely academic but a critical prerequisite for its safe and effective use in any scientific endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. Disodium;2,4-dinitrophenol;sulfane;sulfide | C6H6N2Na2O5S2 | CID 173141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Phenol, 2,4-dinitro- [webbook.nist.gov]
- 6. amherst.edu [amherst.edu]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]
- 12. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 16. 2,4-Dinitrophenol | 51-28-5 [chemicalbook.com]
- 17. nj.gov [nj.gov]
- 18. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [The chemical structure and synthesis of 2,4-Dinitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041442#the-chemical-structure-and-synthesis-of-2-4-dinitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com